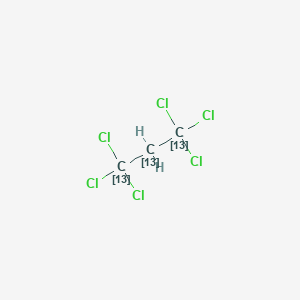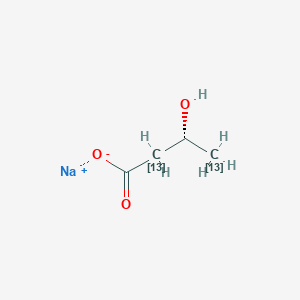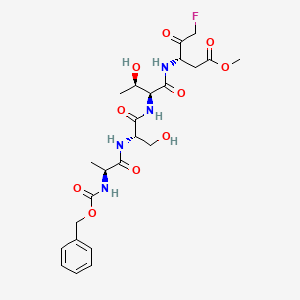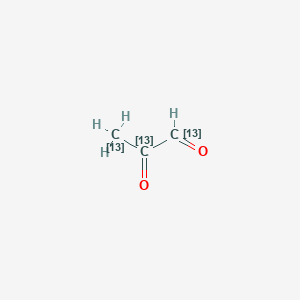
2-oxo(1,2,3-13C3)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo(1,2,3-13C3)propanal: methylglyoxal or pyruvaldehyde , is a dicarbonyl compound with the molecular formula C3H4O2 . It is the aldehyde form of pyruvic acid and contains two carbonyl groups, making it both an aldehyde and a ketone . This compound is found naturally in various foods such as parsnip, garlic, brassicas, and burdock .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-oxo(1,2,3-13C3)propanal can be synthesized through various methods. One common method involves the oxidative cleavage of 1,2-propanediol using oxidizing agents such as nitric acid or potassium permanganate. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of alkenes. This process involves the reaction of an alkene with carbon monoxide and hydrogen in the presence of a transition metal catalyst, such as cobalt or rhodium . The reaction is carried out under high pressure and temperature to achieve high yields of the desired aldehyde.
Analyse Chemischer Reaktionen
Types of Reactions: 2-oxo(1,2,3-13C3)propanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyruvic acid.
Reduction: It can be reduced to form 1,2-propanediol.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with this compound under mild conditions.
Major Products:
Oxidation: Pyruvic acid.
Reduction: 1,2-propanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-oxo(1,2,3-13C3)propanal has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-oxo(1,2,3-13C3)propanal involves its reactivity with nucleophiles, such as amino groups in proteins and nucleic acids. This reactivity leads to the formation of advanced glycation end-products (AGEs), which can alter the structure and function of biomolecules . The compound’s ability to form cross-links with proteins and nucleic acids is a key factor in its biological effects.
Vergleich Mit ähnlichen Verbindungen
Pyruvic acid: The keto acid form of 2-oxo(1,2,3-13C3)propanal.
1,2-propanediol: The reduced form of this compound.
Acetone: A simple ketone with a similar structure but lacking the aldehyde group.
Uniqueness: this compound is unique due to its dual functionality as both an aldehyde and a ketone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C3H4O2 |
|---|---|
Molekulargewicht |
75.041 g/mol |
IUPAC-Name |
2-oxo(1,2,3-13C3)propanal |
InChI |
InChI=1S/C3H4O2/c1-3(5)2-4/h2H,1H3/i1+1,2+1,3+1 |
InChI-Schlüssel |
AIJULSRZWUXGPQ-VMIGTVKRSA-N |
Isomerische SMILES |
[13CH3][13C](=O)[13CH]=O |
Kanonische SMILES |
CC(=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12054777.png)

![(5Z)-3-butyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054787.png)
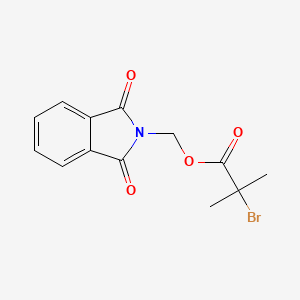
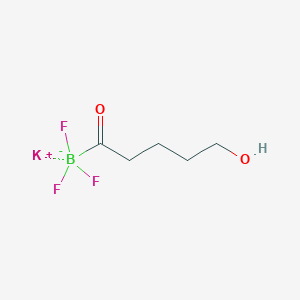
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12054806.png)
![N'-[(Z)-1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12054810.png)
![6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054816.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054820.png)

